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Compound of Interest

Compound Name:
1H-Inden-1-one, 3-(4-

methoxyphenyl)-5,6-dimethyl-

CAS No.: 705255-92-1

Cat. No.: B12522217

Get Quote

Introduction & Retrosynthetic Analysis
The 3-aryl-1H-inden-1-one core is a rigid bicyclic ketone featuring an enone system. Its planar

architecture allows for DNA intercalation and enzyme pocket binding (e.g., COX-2, tubulin

polymerization inhibition).

From a retrosynthetic perspective, the construction of this scaffold faces two primary

challenges: regiocontrol of the aryl substituent at the C3 position and closure of the five-

membered ring.

Path A (C-H Activation): Disconnection at the C2-C3 and C1-C7a bonds, utilizing a directing

group (DG) on an aryl backbone to capture an internal alkyne.

Path B (Acid-Mediated): Disconnection at the C1-C2 bond via activation of a benzoic acid

derivative and subsequent "aryl swapping" cyclization with an alkyne.

Method A: Rhodium(III)-Catalyzed C–H Annulation
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This protocol utilizes Cp*Rh(III) catalysis to activate the ortho-C–H bond of a nitrone or similar

directing group, followed by insertion of an internal alkyne. It is superior to traditional Pd-

catalyzed methods when high functional group tolerance and redox-neutral conditions are

required.

Mechanism of Action
The reaction proceeds via a directed C–H activation to form a rhodacycle, followed by alkyne

coordination and insertion. The unique aspect of this pathway is the N–O bond cleavage (in

nitrones) or dehydration, leading to the indenone core.
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Caption: Figure 1. Catalytic cycle for Rh(III)-mediated annulation of arylnitrones with alkynes.

Experimental Protocol
Target: Synthesis of 2,3-Diphenylindenone (Standard Model)

Reagents:

N-tert-butyl-α-phenylnitrone (0.2 mmol)

Diphenylacetylene (0.24 mmol, 1.2 equiv)

[Cp*RhCl2]2 (2.5 mol%)

AgSbF6 (10 mol%)

Solvent: 1,2-Dichloroethane (DCE) or Toluene (2.0 mL)
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Step-by-Step Procedure:

Catalyst Activation: In a glovebox or under N2, weigh [Cp*RhCl2]2 (3.1 mg) and AgSbF6 (6.9

mg) into a dried 15 mL screw-cap reaction tube. Add 1.0 mL of anhydrous DCE and stir for 5

minutes to generate the active cationic Rh(III) species.

Substrate Addition: Add the nitrone (35.4 mg) and diphenylacetylene (42.8 mg) to the

mixture. Rinse the weighing boats with the remaining 1.0 mL of DCE and add to the tube.

Reaction: Seal the tube and heat to 110 °C in an oil bath for 16–24 hours. The solution

typically turns dark.

Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to

remove silver salts and insoluble rhodium residues. Wash the pad with CH2Cl2 (10 mL).

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash

chromatography (Eluent: Hexanes/EtOAc 10:1 to 5:1).

Validation: The product should appear as a yellow/orange solid. Confirm structure via 1H

NMR (distinct lack of nitrone methine proton) and 13C NMR (carbonyl peak ~196 ppm).

Key Parameter Optimization:

Variable Condition Outcome

Solvent DCE Optimal yield (85-92%).

Solvent THF
Low conversion (<30%) due to

coordination inhibition.

Additive AgSbF6

Essential for chloride

abstraction. AgOAc is less

effective.

Temp < 80 °C
Incomplete conversion; C-H

activation is rate-limiting.
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Method B: Metal-Free Triflic Anhydride Mediated
"Aryl Swapping"
This method is ideal for labs avoiding heavy metals or requiring specific substitution patterns

not accessible via C-H activation. It utilizes a "swapping" mechanism where the aryl group of

the starting benzoic acid ends up at the C3 position of the indenone.[1]

Mechanism of Action
The reaction is driven by the activation of a benzoic acid with triflic anhydride (Tf2O) to form a

mixed anhydride. Reaction with an alkyne generates a vinyl cation intermediate.[1] An

intramolecular Friedel-Crafts cyclization followed by a ring-opening/rearrangement sequence

("aryl swapping") yields the indenone.
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Caption: Figure 2. Mechanistic pathway of Tf2O-mediated aryl swapping synthesis.

Experimental Protocol
Target: Synthesis of 3-(4-Fluorophenyl)indenone

Reagents:

Benzoic acid (0.65 mmol)[1]
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1-Ethynyl-4-fluorobenzene (0.50 mmol)

Triflic anhydride (Tf2O) (0.65 mmol, 1.3 equiv)

2,6-Lutidine (0.60 mmol, 1.2 equiv)

Solvent: 1,2-Dichloroethane (DCE) or Mechanochemical (Ball Mill)

Step-by-Step Procedure (Solution Phase):

Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon.

Charging: Add benzoic acid (79 mg) and 2,6-lutidine (64 mg) to the flask. Add DCE (3 mL)

and cool to 0 °C.

Activation: Dropwise add Tf2O (183 mg) via syringe. Stir at 0 °C for 10 minutes to form the

benzoyl triflate in situ.

Addition: Add the alkyne (60 mg) dissolved in DCE (1 mL) to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C for 2–4

hours. Monitor by TLC (the intermediate forms rapidly, rearrangement takes time).

Quenching: Quench with sat. NaHCO3 (10 mL). Extract with CH2Cl2 (3 x 15 mL).

Purification: Dry organics over Na2SO4, concentrate, and purify via silica chromatography

(Hexanes/EtOAc).

Critical Troubleshooting:

Moisture Sensitivity: Tf2O is extremely sensitive. If the yield is low (<40%), ensure the Tf2O

is fresh (colorless, not brown/black).

Base Choice: 2,6-Lutidine is preferred over pyridine to prevent nucleophilic attack on the

triflate intermediate (steric hindrance).

Regioselectivity: This method is highly regioselective for 3-arylindenones due to the specific

migration mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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